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Compound of Interest

Compound Name:
4-Chloro-3-methyl-5-nitro-1H-

pyrazole

Cat. No.: B3022027 Get Quote

An In-depth Technical Guide to 4-Chloro-3-methyl-5-nitro-1H-pyrazole: Properties,

Synthesis, and Applications

Introduction
As a cornerstone of heterocyclic chemistry, the pyrazole nucleus is a privileged scaffold,

appearing in a multitude of compounds with significant applications in pharmaceuticals and

agrochemicals.[1] The subject of this guide, 4-Chloro-3-methyl-5-nitro-1H-pyrazole,

represents a highly functionalized and synthetically versatile member of this class. The

strategic placement of its substituents—a chloro group, a methyl group, and a potent electron-

withdrawing nitro group—creates a unique electronic landscape that endows it with significant

potential as a building block for novel molecular entities. The chloro atom serves as a reactive

handle for nucleophilic substitution, the nitro group can be a precursor to an amino group or

modulate the ring's acidity and reactivity, and the methyl group offers an additional point for

potential modification. This guide provides a comprehensive overview of its chemical

properties, plausible synthetic routes, reactivity profile, and potential applications for

researchers engaged in drug discovery and materials science.

Physicochemical and Spectroscopic Properties
The precise characterization of a chemical entity is fundamental to its application. While

comprehensive experimental data for 4-Chloro-3-methyl-5-nitro-1H-pyrazole is not
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extensively published, we can consolidate its known identifiers and predicted properties to

provide a working profile for researchers.

Chemical Identity and Properties
The following table summarizes the key identifiers and computed physicochemical properties

for 4-Chloro-3-methyl-5-nitro-1H-pyrazole. These values are crucial for database searches,

analytical characterization, and predictive modeling of its behavior in various chemical and

biological systems.

Property Value Source

IUPAC Name
4-chloro-3-methyl-5-nitro-1H-

pyrazole

CAS Number 400753-12-0 [2]

Molecular Formula C₄H₄ClN₃O₂ [3]

Molecular Weight 161.55 g/mol [4]

Monoisotopic Mass 160.9992 Da [3]

InChIKey
RVRMXEGIHGSLHB-

UHFFFAOYSA-N
[3]

Predicted XlogP 1.4 [3]

Appearance Crystalline powder (predicted)

Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. Based on the molecular structure

and data from analogous compounds, the following spectroscopic characteristics are

anticipated.

¹H NMR: The spectrum is expected to be relatively simple. The N-H proton of the pyrazole

ring would likely appear as a broad singlet at a significantly downfield chemical shift (>10

ppm), a characteristic feature for N-H protons in nitro-substituted pyrazoles. The methyl

group (CH₃) protons would appear as a sharp singlet, likely in the range of 2.3-2.7 ppm.[5]
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¹³C NMR: The spectrum would display four distinct signals for the carbon atoms. The C=N

carbon (C3, attached to the methyl group) and the C-NO₂ carbon (C5) would be significantly

deshielded. The C-Cl carbon (C4) would also appear downfield. The methyl carbon would be

the most upfield signal, typically in the 10-15 ppm range.[6]

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular

formula C₄H₄ClN₃O₂. Predicted collision cross-section (CCS) values for various adducts,

such as [M+H]⁺ at 162.00648 m/z (CCS: 127.6 Å²) and [M-H]⁻ at 159.99192 m/z (CCS:

127.9 Å²), have been calculated and can aid in identification.[3]

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the

functional groups. Strong asymmetric and symmetric stretching bands for the nitro group

(NO₂) are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The N-H

stretch would appear as a broad band in the 3100-3400 cm⁻¹ region, and C-H stretches for

the methyl group would be observed around 2900-3000 cm⁻¹.[6]

Synthesis and Mechanistic Insights
The synthesis of substituted pyrazoles can be achieved through various well-established

methodologies, most notably the condensation of a hydrazine with a 1,3-difunctional

compound.[7] For 4-Chloro-3-methyl-5-nitro-1H-pyrazole, a logical and efficient approach

involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Workflow
The following protocol outlines a plausible pathway for the laboratory-scale synthesis. The

causality behind the choice of reagents is rooted in achieving high regioselectivity and yield.

The process begins with a Knorr-type pyrazole synthesis, followed by sequential halogenation

and nitration.
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Step 1: Pyrazole Ring Formation

Step 2: Chlorination

Step 3: Nitration

Ethyl Acetoacetate + Hydrazine Hydrate

3-Methyl-1H-pyrazol-5(4H)-one

  Ethanol, Reflux
(Cyclocondensation)

Phosphorus Oxychloride (POCl₃) 4-Chloro-3-methyl-1H-pyrazole

  Reflux
(Vilsmeier-Haack type)

Fuming HNO₃ / H₂SO₄ 4-Chloro-3-methyl-5-nitro-1H-pyrazole

  0°C to RT
(Electrophilic Aromatic Substitution)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Chloro-3-methyl-5-nitro-1H-pyrazole.

Detailed Experimental Protocol
Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq)

dissolved in ethanol (3 mL/mmol).

Add hydrazine hydrate (1.0 eq) dropwise to the stirred solution at room temperature.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Progress can be monitored by

Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate

the product.

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pyrazolone

intermediate.

Causality:This classic Knorr pyrazole synthesis is a robust cyclocondensation reaction.

Ethanol is an effective solvent, and reflux provides the necessary activation energy for the

reaction to proceed to completion.

Step 2: Synthesis of 4-Chloro-3-methyl-1H-pyrazole

In a fume hood, carefully add 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) to an excess of

phosphorus oxychloride (POCl₃, ~5.0 eq).

Heat the mixture under reflux for 2-3 hours. The solution should become homogeneous.

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with

vigorous stirring. This step is highly exothermic and must be performed with caution.

Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide

solution until pH 7-8 is reached.

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane)

three times.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the

solvent under reduced pressure to obtain the chlorinated pyrazole.[8]

Causality:POCl₃ acts as both a chlorinating and dehydrating agent, converting the

pyrazolone tautomer into the aromatic 4-chloropyrazole. The excess POCl₃ drives the

reaction to completion. The aqueous workup hydrolyzes any remaining POCl₃ and allows

for product isolation.
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Step 3: Synthesis of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

To a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.

Slowly add fuming nitric acid to the sulfuric acid with continuous stirring to create the nitrating

mixture.

Add 4-chloro-3-methyl-1H-pyrazole (1.0 eq) portion-wise to the cold nitrating mixture,

ensuring the temperature does not rise above 5 °C.

After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm

to room temperature and stir for an additional 2-4 hours.

Carefully pour the reaction mixture onto crushed ice.

Filter the resulting precipitate, wash thoroughly with cold water until the washings are

neutral, and dry to obtain the final product.

Causality:The combination of nitric and sulfuric acids generates the highly electrophilic

nitronium ion (NO₂⁺). The pyrazole ring, though deactivated by the chloro group,

undergoes electrophilic aromatic substitution. The nitro group is directed to the C5 position

due to the directing effects of the ring nitrogens and the existing substituents. Low

temperature is critical to control the exothermic reaction and prevent unwanted side

products.[9]

Chemical Reactivity and Derivatization Potential
The reactivity of 4-Chloro-3-methyl-5-nitro-1H-pyrazole is governed by the interplay of its

functional groups, making it a valuable intermediate for combinatorial chemistry and targeted

synthesis.
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Key Reactivity Sites

4-Chloro-3-methyl-5-nitro-1H-pyrazole

N1-H
(Deprotonation)

Base (e.g., NaH)

C4-Cl
(SNAr)

Nucleophiles (e.g., R-NH₂, R-SH)

C5-NO₂

(Reduction)

Reducing Agents (e.g., SnCl₂/HCl)

C3-Methyl
(Oxidation/Halogenation)

Oxidants / NBS

Click to download full resolution via product page

Caption: Key reactivity sites on the 4-Chloro-3-methyl-5-nitro-1H-pyrazole scaffold.

N-H Acidity and Alkylation: The N-H proton is acidic and can be readily deprotonated by a

base (e.g., NaH, K₂CO₃) to form a pyrazolate anion. This anion is a potent nucleophile,

allowing for straightforward alkylation or arylation at the N1 position.

Nucleophilic Aromatic Substitution (SNAr) at C4: The presence of the strongly electron-

withdrawing nitro group at C5 significantly activates the C4 position towards nucleophilic

attack. The chloro atom can be displaced by a wide range of nucleophiles, including amines,

thiols, and alkoxides, providing a direct route to diverse 4-substituted pyrazole libraries. This

is arguably the most valuable reaction pathway for this molecule.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group

using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 5-amino-4-chloro-3-

methyl-1H-pyrazole is a valuable bifunctional intermediate, enabling further derivatization,

such as diazotization or condensation reactions.

Modification of the Methyl Group: While less reactive than the other sites, the methyl group

can potentially undergo radical halogenation (e.g., with NBS) or oxidation to an aldehyde or

carboxylic acid under specific conditions.

Applications in Drug Discovery and Agrochemicals
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The pyrazole core is a well-established pharmacophore. Derivatives have demonstrated a vast

spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and

antiviral properties.[1][10]

Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted

pyrazole ring. The ability to easily introduce diversity at the C4 and N1 positions of 4-Chloro-
3-methyl-5-nitro-1H-pyrazole makes it an ideal starting point for synthesizing libraries to

screen against various kinase targets implicated in cancer and inflammatory diseases.[10]

Precursor for Bioactive Compounds: The reduction of the nitro group to an amine, followed

by substitution of the chlorine, allows for the construction of complex, multi-functionalized

pyrazoles. These can be designed to mimic known pharmacophores or to explore new

chemical space for targets like GPCRs and ion channels. The presence of halogen atoms in

drug candidates can often enhance binding affinity and improve pharmacokinetic properties.

[5]

Agrochemical Development: Pyrazole derivatives are also prominent in agrochemicals,

particularly as herbicides and fungicides.[11] The synthetic accessibility and reactivity of this

molecule make it a candidate for developing new crop protection agents.

Safety and Handling Protocols
As with any reactive chemical intermediate, proper handling of 4-Chloro-3-methyl-5-nitro-1H-
pyrazole is paramount. The following guidelines are based on data for structurally similar and

nitro-aromatic compounds.[4][12][13]

GHS Hazard Classification (Anticipated)
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Hazard Class Category Statement

Acute Toxicity, Oral 4 H302: Harmful if swallowed

Acute Toxicity, Dermal 4
H312: Harmful in contact with

skin

Skin Corrosion/Irritation 2 H315: Causes skin irritation

Serious Eye Damage/Irritation 2A
H319: Causes serious eye

irritation

Acute Toxicity, Inhalation 4 H332: Harmful if inhaled

Specific target organ toxicity 3
H335: May cause respiratory

irritation

Handling and Personal Protective Equipment (PPE):

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of

dust or vapors.

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]

Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

Avoid all skin contact.[14]

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved

respirator with an appropriate cartridge is recommended.

Storage and Disposal:

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents and strong bases.[12] Store locked

up.[13]

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant

in accordance with local, state, and federal regulations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://static.cymitquimica.com/products/10/pdf/sds-F228156.pdf
https://www.chemicalbook.com/msds/4-chloro-3-methyl-1h-pyrazole.htm
https://www.fishersci.com/store/msds?partNumber=CC46924CB&productDescription=3-CHLOROMETHYL-5-2-FU+250MG&vendorId=VN00092202&countryCode=US&language=en
https://static.cymitquimica.com/products/10/pdf/sds-F228156.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
PubChem. 4-Chloro-1-methyl-3-nitro-1H-pyrazole. [Link]
MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]
Kishida Chemical Co., Ltd.
Alfa Aesar. Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. [Link]
International Journal of Pharmaceutical Sciences and Research. synthesis of 4-chloro-2-
(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]
PubChemLite. 4-chloro-3-methyl-5-nitro-1h-pyrazole. [Link]
PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]
ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
[Link]
Journal of Organic and Pharmaceutical Chemistry. Synthesis and antimicrobial activity of 4-
chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-
pyrazolin-5-one. [Link]
National Institutes of Health (NIH).
ResearchGate.
National Institutes of Health (NIH).
Organic Chemistry Portal. Pyrazole synthesis. [Link]
SIELC Technologies. Pyrazole, 4-chloro-3-methyl. [Link]
Google Patents.
MDPI.
National Institutes of Health (NIH). On the Question of the Formation of Nitro-Functionalized
2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-
Nitroprop-1-Ene. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological
Applications – Oriental Journal of Chemistry [orientjchem.org]

2. 4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOLE | 400753-12-0 [chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b3022027?utm_src=pdf-body
https://www.benchchem.com/product/b3022027?utm_src=pdf-custom-synthesis
http://www.orientjchem.org/vol38no3/pyrazole-and-its-derivatives-an-excellent-n-hetrocycle-with-wide-range-of-biological-applications/
http://www.orientjchem.org/vol38no3/pyrazole-and-its-derivatives-an-excellent-n-hetrocycle-with-wide-range-of-biological-applications/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5731736.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. PubChemLite - 4-chloro-3-methyl-5-nitro-1h-pyrazole (C4H4ClN3O2)
[pubchemlite.lcsb.uni.lu]

4. 4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-
Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives -
PMC [pmc.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. Pyrazole synthesis [organic-chemistry.org]

8. heteroletters.org [heteroletters.org]

9. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the
Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC
[pmc.ncbi.nlm.nih.gov]

10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer
and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

11. chemimpex.com [chemimpex.com]

12. fishersci.com [fishersci.com]

13. static.cymitquimica.com [static.cymitquimica.com]

14. 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]

To cite this document: BenchChem. [4-Chloro-3-methyl-5-nitro-1H-pyrazole chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3022027#4-chloro-3-methyl-5-nitro-1h-pyrazole-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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